Cas no 578733-07-0 (2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide)

2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- 2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide
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- Inchi: 1S/C19H21N5OS/c1-12-5-4-6-15(8-12)18-22-23-19(24(18)20)26-11-17(25)21-16-9-13(2)7-14(3)10-16/h4-10H,11,20H2,1-3H3,(H,21,25)
- InChI Key: VHKAFXPUOVWRMU-UHFFFAOYSA-N
- SMILES: C(NC1=CC(C)=CC(C)=C1)(=O)CSC1N(N)C(C2=CC=CC(C)=C2)=NN=1
2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2715-0159-5μmol |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-100mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-3mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-30mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-50mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-1mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-5mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-4mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-10mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2715-0159-20μmol |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
578733-07-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on 2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide
Introduction to Compound with CAS No. 578733-07-0 and Product Name: 2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide
The compound with the CAS number 578733-07-0 and the product name 2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of multiple functional groups, including an amino group, a sulfanyl group, and a triazole ring, makes this compound a versatile scaffold for further derivatization and exploration.
In recent years, there has been a growing interest in the development of novel compounds that exhibit inhibitory effects on various biological targets. The structural motif of 2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide has shown promise in preliminary studies as a potential inhibitor of enzymes involved in inflammatory pathways. Specifically, the triazole ring and the sulfanyl group are known to interact with specific residues in enzyme active sites, thereby modulating their activity. This has led to investigations into its potential role in the treatment of inflammatory disorders.
One of the most compelling aspects of this compound is its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The 4-amino group and the 3-methylphenyl moiety contribute to the compound's binding affinity by forming hydrogen bonds and hydrophobic interactions with the target enzymes. These interactions have been studied using computational methods such as molecular docking and molecular dynamics simulations, which have provided insights into the compound's binding mechanism.
Recent experimental studies have further validated the potential of this compound as an anti-inflammatory agent. In vitro assays have demonstrated that 2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings are particularly noteworthy given the increasing recognition of TNF-alpha and IL-6 as critical mediators of inflammation.
The compound's structural features also make it an attractive candidate for further development into a therapeutic agent. The presence of multiple substituents allows for fine-tuning of its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. Additionally, the triazole ring has been shown to enhance binding affinity by participating in π-stacking interactions with aromatic residues in protein targets. This has led to investigations into its potential use in combination therapies with other anti-inflammatory agents.
Another area of interest is the compound's potential role in modulating immune responses. The sulfanyl group is known to interact with sulfur-containing residues in proteins, which can influence enzyme activity and protein-protein interactions. This has led to studies on its ability to modulate immune cell function, including macrophages and T-cells. Preliminary results suggest that 2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide can influence cytokine production and immune cell differentiation, making it a promising candidate for immunomodulatory therapies.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The key steps include the formation of the triazole ring through cycloaddition reactions and the introduction of the sulfanyl group via nucleophilic substitution reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity.
Future studies are planned to explore the pharmacological profile of this compound in vivo. Animal models of inflammation will be used to assess its efficacy and safety profile. Additionally, pharmacokinetic studies will be conducted to evaluate its absorption, distribution, metabolism, excretion (ADME) properties. These studies will provide valuable information for optimizing dosing regimens and formulation strategies.
The development of novel compounds like 2-{4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dimethylphenyl)acetamide represents a significant step forward in addressing unmet medical needs related to inflammation and immune disorders. The unique structural features of this compound offer multiple opportunities for further exploration and development into effective therapeutic agents.
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